molecular formula C7H10N2O2S B071023 3-Ethoxythiophene-2-carbohydrazide CAS No. 175137-40-3

3-Ethoxythiophene-2-carbohydrazide

Cat. No. B071023
CAS RN: 175137-40-3
M. Wt: 186.23 g/mol
InChI Key: ZUNYIBQGLXMFFG-UHFFFAOYSA-N
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Description

3-Ethoxythiophene-2-carbohydrazide is a compound of interest in the field of organic chemistry, particularly for its potential applications in materials science, catalysis, and as a building block in organic synthesis. While specific information on this compound is scarce, research on similar thiophene derivatives has provided insights into their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategic functionalization to introduce ethoxy and carbohydrazide groups. A common approach might involve the coupling of thiophene moieties with ethoxy groups followed by the introduction of carbohydrazide functionalities through condensation reactions. Although direct literature on 3-Ethoxythiophene-2-carbohydrazide is not available, methods used for related compounds, such as the synthesis of various thiophene carbohydrazides and ethoxy-substituted thiophenes, can offer valuable insights (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including 3-Ethoxythiophene-2-carbohydrazide, can be elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide details on the configuration, bonding, and overall geometry of the molecule. For instance, the (E)-configuration of hydrazonoic groups in similar compounds has been confirmed through single-crystal X-ray diffraction, highlighting the structural diversity within thiophene derivatives (Karrouchi et al., 2021).

Chemical Reactions and Properties

Thiophene derivatives exhibit a range of chemical behaviors, including electrophilic substitution, nucleophilic addition, and polymerization. The presence of ethoxy and carbohydrazide groups in 3-Ethoxythiophene-2-carbohydrazide would influence its reactivity, potentially facilitating interactions with a variety of reagents and catalysts. Research on similar compounds has explored their application in forming complex structures and conducting polymers (Chang et al., 1987).

Physical Properties Analysis

The physical properties of 3-Ethoxythiophene-2-carbohydrazide, such as solubility, melting point, and crystallinity, are essential for its application in various domains. These properties are influenced by the molecular structure, particularly the arrangement of functional groups and the overall molecular geometry. Studies on related thiophene derivatives have highlighted the importance of molecular design in determining these physical characteristics (Barbarella et al., 1994).

Chemical Properties Analysis

The chemical properties of 3-Ethoxythiophene-2-carbohydrazide, such as acidity/basicity, redox potential, and reactivity towards various chemical agents, are dictated by its functional groups. The ethoxy and carbohydrazide functionalities contribute to the compound's unique chemical behavior, enabling its use in specialized chemical reactions and as an intermediate in the synthesis of more complex molecules (Alotaibi et al., 2018).

Scientific Research Applications

Conductive Polymer Applications

  • Organic Thermoelectric Materials : Polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) have been extensively studied for their thermoelectric properties. These studies suggest that thiophene derivatives could be utilized in developing materials for thermoelectric applications, highlighting their potential in energy conversion technologies (R. Yue & Jingkun Xu, 2012).

  • Wound Care and Skin Tissue Engineering : The integration of conducting polymers in wound care demonstrates the potential for thiophene derivatives in biomedical applications. These materials can facilitate accelerated wound healing and offer platforms for controlled drug delivery, indicating a possible research direction for "3-Ethoxythiophene-2-carbohydrazide" in biomedical engineering (Milena Talikowska, Xiaoxu Fu, & Grzegorz Lisak, 2019).

  • Photocatalytic Applications : Studies on composite photocatalysts incorporating conductive polymers, such as polythiophene and its derivatives, have shown enhanced photocatalytic activity for the degradation of hazardous chemicals and hydrogen production. This suggests that "3-Ethoxythiophene-2-carbohydrazide" could be explored for its photocatalytic efficiency in environmental remediation and energy applications (S. Lee & Chi-Jung Chang, 2019).

Environmental and Ecotoxicological Research

  • Environmental Fate of Surfactants : Research on alkylphenol ethoxylates, a class of surfactants, outlines the importance of understanding the environmental fate and ecotoxicological impacts of chemical compounds. Investigating the environmental behavior of "3-Ethoxythiophene-2-carbohydrazide" could provide crucial data for assessing its ecological safety and applications in environmentally sensitive formulations (G. Ying, B. Williams, & R. Kookana, 2002).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of 3-Ethoxythiophene-2-carbohydrazide .

Relevant Papers One relevant paper is “A Comprehensive Review on Thiophene Based Chemosensors” which discusses the design and detection mechanism of various thiophene-based probes . Another paper titled “Synthesis and amide imidic prototropic tautomerization in thiophene-2 …” discusses the synthesis and properties of thiophene-2-carbohydrazide .

properties

IUPAC Name

3-ethoxythiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-11-5-3-4-12-6(5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNYIBQGLXMFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(SC=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384573
Record name 3-ethoxythiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxythiophene-2-carbohydrazide

CAS RN

175137-40-3
Record name 3-ethoxythiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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